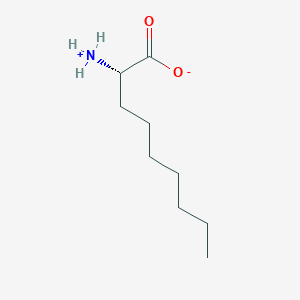

(S)-2-Aminononanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Aminononanoic Acid: A Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminononanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known physical and solubility properties of this compound, including detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₂ | [1][2] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 133444-84-5 | [1][2] |

Quantitative Physical Properties

Precise quantitative data for the physical properties of this compound are not extensively reported in the literature. The table below presents predicted values and experimental data for closely related homologous compounds to provide a comparative context.

| Property | This compound (Predicted) | Homologous Compounds (Experimental) |

| Melting Point | Not available | 2-Aminooctanoic acid (C8): 194-196 °C[3][4] (S)-2-Aminoheptanoic acid (C7): 269-271 °C[5] (-)-2-Aminobutyric acid (C4): 291 °C[6] |

| Boiling Point | 284.5 ± 23.0 °C | Not available (decomposition is common at high temperatures) |

| Density | 0.985 ± 0.06 g/cm³ | Not available |

| pKa | 2.55 ± 0.24 | Not available |

| Optical Rotation, [α] | Not available | Not available |

Solubility Profile

The solubility of an amino acid is critically influenced by the nature of its side chain and the solvent's polarity. As a long-chain aliphatic amino acid, this compound exhibits characteristic solubility behavior.

| Solvent | Solubility | Remarks |

| Water | Predicted: 54.5 mg/mL | The solubility of α-amino acids in water generally decreases as the length of the hydrophobic alkyl chain increases. For comparison, the experimental solubility of 2-Aminooctanoic acid (C8) in water is 19 mg/mL.[3][4] |

| Ethanol | Low | The solubility of α-amino acids in ethanol is generally low.[3][7] Quantitative data for this compound is not readily available. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Peptides and amino acids with a high content of non-polar residues are often soluble in DMSO.[8][9] For the related compound DL-2-Aminooctanoic acid, a solubility of 1.6 mg/mL has been reported. |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Below are methodologies for determining key physical and solubility properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Melting point capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Optical Rotation Measurement

As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic property.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or dilute HCl) in a volumetric flask to a known concentration (c, in g/100 mL).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the following formula:[10]

[α]Tλ = 100 * α / (l * c)

where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/100 mL

-

Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge

-

Pipettes and syringes with filters

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate separation.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Accurately weigh an empty, dry container.

-

Transfer the clear supernatant to the pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. S-2-Aminononanoic acid | 133444-84-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of (S)-2-Aminononanoic Acid: Current Knowledge and Investigative Frameworks

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the current understanding of the biological activity of the non-proteinogenic amino acid, (S)-2-Aminononanoic acid. It is critical to note that, as of the date of this document, specific in-depth research on the direct biological effects, mechanism of action, and receptor interactions of this compound is limited in publicly accessible scientific literature. Consequently, this guide provides a comprehensive overview based on the known activities of structurally related molecules and outlines a robust framework of experimental protocols and theoretical pathways to facilitate future research in this area.

Introduction to this compound

This compound is a chiral, non-proteinogenic α-amino acid with a nine-carbon aliphatic side chain. Its structure suggests potential interactions with biological systems that recognize medium-chain fatty acids or other non-standard amino acids. While its precise physiological role is yet to be elucidated, its structural characteristics point towards potential activities in several key biological domains, including antimicrobial effects and metabolic modulation.

Postulated Biological Activities and Structure-Activity Relationships

While direct evidence for the biological activity of this compound is scarce, the activities of structurally similar compounds, such as (S)-2-aminooctanoic acid and other fatty acid-amino acid conjugates, provide a basis for postulation.

Antimicrobial Potential

Research on the related compound, (S)-2-aminooctanoic acid (2-AOA), has demonstrated that its conjugation to an antimicrobial peptide (AMP) derived from lactoferricin B significantly enhances the peptide's antibacterial activity.[1][2] This enhancement is attributed to the increased hydrophobicity conferred by the fatty acid chain, which is a common strategy for improving the efficacy of AMPs.[3] It is plausible that this compound, with its longer carbon chain, could confer even greater hydrophobicity and potentially stronger antimicrobial-enhancing effects.

Derivatives of nonanoic acid have also been shown to possess inherent antimicrobial properties against a range of bacteria and fungi.[4] This suggests that this compound itself may exhibit direct antimicrobial activity.

Enzyme Inhibition and Receptor Modulation

Non-proteinogenic amino acids can act as mimics of their proteinogenic counterparts, leading to the inhibition of enzymes or modulation of receptors. For instance, derivatives of (S)-2-amino-5-azolylpentanoic acid have been shown to inhibit nitric oxide synthase (NOS) isoforms.[5][6] Given its structure, this compound could potentially interact with enzymes involved in fatty acid metabolism or amino acid signaling pathways.

Furthermore, free fatty acid receptors, such as FFA2, are known to be modulated by short- and medium-chain fatty acids, playing roles in inflammation and metabolic diseases.[7] The aliphatic chain of this compound makes it a candidate for investigation as a ligand for such receptors.

Quantitative Data on Related Compounds

To date, there is no specific quantitative data (e.g., IC50, EC50, Ki) available for the biological activity of this compound. However, for the related compound, (S)-2-aminooctanoic acid, when conjugated to a lactoferricin B-derived peptide, the following Minimum Inhibitory Concentrations (MICs) were reported[2]:

| Bacterial Strain | MIC of C-terminally Modified Peptide (µg/mL) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

Experimental Protocols for Characterization

The following section details established experimental protocols that can be employed to elucidate the biological activity of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the direct antimicrobial activity of this compound and its potential to potentiate the activity of known antimicrobial peptides.

Methodology: Broth Microdilution Assay (Modified for Peptides/Amino Acids) [8][9]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., E. coli, S. aureus).

-

Inoculate into 5 mL of Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of ~0.4-0.6).

-

Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in sterile deionized water or a suitable solvent.

-

Perform serial two-fold dilutions in a 96-well polypropylene microtiter plate to achieve a range of desired concentrations.

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

-

Add 10 µL of the corresponding this compound dilution to each well.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of this compound.

Enzyme Inhibition Assays

Objective: To screen this compound for inhibitory activity against relevant enzymes (e.g., fatty acid synthases, proteases, nitric oxide synthases).

General Methodology: Spectrophotometric Enzyme Assay

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the target enzyme's optimal activity.

-

Prepare a stock solution of the enzyme and its specific substrate.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, this compound (or vehicle control), and the enzyme solution.

-

Pre-incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time at a wavelength specific to the product formation or substrate depletion.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Receptor Binding Assays

Objective: To determine if this compound binds to specific receptors, such as free fatty acid receptors (e.g., FFA2).

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the target receptor.

-

-

Assay Buffer:

-

Prepare a binding buffer optimized for the receptor-ligand interaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the receptor at a concentration near its Kd, and varying concentrations of this compound.

-

Incubate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand using a filtration apparatus.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

Potential Signaling Pathways

The biological effects of non-proteinogenic amino acids and fatty acids are often mediated through specific signaling pathways. While the pathways modulated by this compound are unknown, the following are plausible areas for investigation.

Hypothetical Amino Acid Sensing Pathway

Amino acid availability is known to regulate key cellular processes through signaling pathways such as the mTORC1 and GCN2 pathways.[10] If this compound interacts with amino acid transporters or sensors, it could potentially modulate these pathways.

Hypothetical mTORC1 Signaling Modulation

Caption: Hypothetical modulation of the mTORC1 pathway by this compound.

Hypothetical Free Fatty Acid Receptor Signaling

If this compound acts as a ligand for a G-protein coupled receptor like FFA2, it could trigger downstream signaling cascades involving G-proteins, leading to changes in intracellular second messengers like calcium and cAMP, ultimately affecting cellular processes like inflammation.

Hypothetical FFA Receptor Signaling

Caption: Hypothetical signaling cascade upon FFA receptor activation.

Conclusion and Future Directions

This compound represents a novel chemical entity with unexplored biological potential. Based on the activities of structurally related molecules, promising avenues for investigation include its role as an antimicrobial agent, an enhancer of antimicrobial peptides, and a modulator of metabolic enzymes and receptors. The experimental frameworks provided in this guide offer a clear path for the systematic characterization of its biological activity. Future research should focus on performing the outlined in vitro assays to generate initial quantitative data. Positive findings would then warrant more complex studies, including in vivo models to assess efficacy, pharmacokinetics, and toxicology, ultimately clarifying the therapeutic potential of this intriguing non-proteinogenic amino acid.

References

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inactivation Mechanism of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid: Chemical Conversion of the Inactivator in the Active Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Explorations and Discovery of a Potent Antagonist for the Free Fatty Acid Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. The Molecular Basis of Amino Acids Sensing - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Aminononanoic acid CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 133444-84-5

(S)-2-Aminononanoic acid is a non-proteinogenic α-amino acid, characterized by a nine-carbon aliphatic side chain. This lipoamino acid is of significant interest in medicinal chemistry and drug development due to its potential to modulate the physicochemical properties of peptides and other bioactive molecules. Its incorporation can enhance lipophilicity, which may improve membrane interaction, permeability, and overall therapeutic efficacy.

Chemical Structure:

(Image Source: ChemicalBook)

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₂ | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| Predicted Boiling Point | 284.5 ± 23.0 °C | ChemicalBook |

| Predicted Density | 0.985 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 2.55 ± 0.24 | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | The spectrum is expected to show a triplet for the α-proton, multiplets for the methylene protons of the alkyl chain, and a triplet for the terminal methyl group. The chemical shifts of the amine and carboxylic acid protons will be solvent-dependent. |

| ¹³C NMR | The spectrum will feature a signal for the carbonyl carbon, the α-carbon, and distinct signals for the seven methylene carbons and the terminal methyl carbon of the nonanoyl chain. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 173.14. Common fragments would result from the loss of the carboxyl group and fragmentation along the alkyl chain. |

Synthesis and Experimental Protocols

Conceptual Experimental Protocol: Enantioselective Strecker Synthesis

This protocol is a generalized procedure and would require optimization for this specific target molecule.

Objective: To synthesize this compound from octanal.

Materials:

-

Octanal

-

(R)-Phenylglycinol (as a chiral auxiliary)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Formation of Chiral Imine:

-

In a round-bottom flask, dissolve octanal and a stoichiometric equivalent of (R)-phenylglycinol in a suitable solvent like methanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine.

-

-

Diastereoselective Cyanation:

-

Dissolve the crude imine in a non-polar solvent such as toluene.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add trimethylsilyl cyanide (TMSCN) dropwise to the cooled solution.

-

Allow the reaction to stir for several hours at low temperature. The progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

-

Hydrolysis and Removal of Chiral Auxiliary:

-

The resulting α-aminonitrile is hydrolyzed without purification. Add concentrated hydrochloric acid and heat the mixture to reflux.

-

The hydrolysis is typically complete within several hours, converting the nitrile to a carboxylic acid and cleaving the chiral auxiliary.

-

After cooling, the aqueous solution is washed with diethyl ether to remove the chiral auxiliary.

-

-

Isolation and Purification:

-

The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (around pH 6) using a base like sodium hydroxide, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

dot

Caption: Generalized workflow for the enantioselective Strecker synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound belongs to the class of lipoamino acids. These molecules are valuable in drug design for their ability to modify the properties of parent compounds, particularly peptides.[4][5] The incorporation of a lipidic amino acid can enhance the therapeutic potential of peptides by increasing their hydrophobicity, which can lead to improved membrane interaction, stability against proteolysis, and bioavailability.[6][7][8]

While specific biological activity data for this compound is limited in the available literature, a study on the closely related (S)-2-aminooctanoic acid (a C8 analogue) provides a strong indication of its potential applications. In this study, (S)-2-aminooctanoic acid was used to modify an antimicrobial peptide (AMP) derived from lactoferricin B. The modification resulted in a significant improvement in the peptide's antimicrobial activity.[9]

Table 3: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with (S)-2-Aminooctanoic Acid

| Bacterial Strain | MIC of Unmodified Peptide (µg/mL) | MIC of C-terminally Modified Peptide (µg/mL) | Fold Improvement |

| Escherichia coli | >400 | 25 | >16 |

| Bacillus subtilis | >400 | 50 | >8 |

| Salmonella typhimurium | >400 | 100 | >4 |

| Pseudomonas aeruginosa | >400 | 200 | >2 |

| Staphylococcus aureus | >400 | 400 | >1 |

(Data sourced from a study on (S)-2-aminooctanoic acid)[9]

The proposed mechanism for this enhanced activity is the increased lipophilicity of the peptide, which facilitates its interaction with and disruption of the bacterial cell membrane. It is hypothesized that this compound, with its longer alkyl chain, would confer even greater hydrophobicity, potentially leading to similar or even more potent antimicrobial effects when conjugated to peptides.

Logical Relationship in Peptide Modification

The decision to incorporate a lipoamino acid like this compound into a peptide therapeutic is driven by the goal of improving its drug-like properties.

dot

Caption: Logical workflow for enhancing peptide therapeutics using this compound.

Conclusion and Future Directions

This compound is a promising building block for the development of novel therapeutics, particularly in the field of peptide drugs. Its primary role is to enhance the lipophilicity of molecules, thereby improving their interaction with biological membranes and their overall pharmacokinetic profile. While detailed studies on this specific molecule are sparse, research on homologous lipoamino acids strongly supports its potential in enhancing antimicrobial activity and other therapeutic applications.

Future research should focus on:

-

Developing and publishing detailed, optimized, and scalable enantioselective synthetic protocols for this compound.

-

Systematically evaluating the impact of incorporating this compound into various peptide scaffolds to quantify its effect on antimicrobial, anticancer, and other biological activities.

-

Investigating the precise mechanism by which the nonanoyl side chain interacts with cell membranes and influences the overall structure and function of the modified peptides.

-

Assessing the toxicology and pharmacokinetics of peptides modified with this compound to ensure their safety and efficacy in preclinical and clinical settings.

References

- 1. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. Evaluation of cell tolerability of a series of lipoamino acids using biological membranes and a biomembrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cell Tolerability of a Series of Lipoamino Acids Us...: Ingenta Connect [ingentaconnect.com]

- 6. Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Aminononanoic Acid Isomers: A Technical Guide to Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 2-aminononanoic acid isomers, focusing on their natural occurrence, potential sources, and detailed analytical methodologies for their identification and characterization. As non-proteinogenic amino acids (NPAAs), these molecules represent a compelling area of research for novel therapeutic development.

Introduction to 2-Aminononanoic Acid and its Isomers

2-Aminononanoic acid is an alpha-amino acid with a nine-carbon backbone. Like other alpha-amino acids, the chiral center at the second carbon gives rise to two stereoisomers: (S)-2-aminononanoic acid and (R)-2-aminononanoic acid. These isomers, along with positional isomers where the amino group is located at other positions on the nonanoic acid chain, are classified as non-proteinogenic amino acids (NPAAs). NPAAs are not incorporated into proteins during ribosomal translation but are found in a variety of natural sources, including bacteria, fungi, plants, and marine organisms, often as secondary metabolites.[1][2] These compounds exhibit a wide range of biological activities and are of growing interest in drug discovery and development.[2]

Natural Occurrence and Biosynthesis

Direct evidence for the widespread natural occurrence of 2-aminonanoic acid is limited in current scientific literature. However, the presence of structurally similar long-chain amino acids in various organisms suggests potential natural sources and biosynthetic pathways.

Microbial Sources: Bacteria and fungi are well-established producers of diverse NPAAs.[2][3][4] The biosynthesis of the closely related (S)-2-aminooctanoic acid has been demonstrated using a transaminase from the bacterium Chromobacterium violaceum.[1] This suggests that microbial transaminases could potentially synthesize 2-aminononanoic acid from corresponding keto-acid precursors. Branched-chain amino acid biosynthesis pathways, which are present in bacteria and fungi, provide the metabolic foundation for the production of various amino acids and could be evolutionary starting points for the generation of novel NPAAs.[4][5][6]

Marine Organisms: Marine environments, particularly sponges and cyanobacteria, are rich sources of unique secondary metabolites, including NPAAs.[7] While 2-aminononanoic acid has not been explicitly identified in a marine organism, the isolation of various lipoamino acids and depsipeptides containing long-chain amino acid residues from marine sources points to the possibility of its existence in these ecosystems.[7][8][9][10]

Table 1: Potential Natural Sources of 2-Aminononanoic Acid Isomers (Inferred from Related Compounds)

| Potential Source | Organism Type | Rationale for Inclusion |

| Bacteria | Chromobacterium violaceum and other species | Demonstrated biosynthesis of (S)-2-aminooctanoic acid via transaminases suggests a potential pathway for 2-aminononanoic acid.[1] |

| Fungi | Various species | Fungi are known producers of a wide array of non-proteinogenic amino acids and secondary metabolites.[3][4] |

| Marine Sponges | Various species | Rich source of novel lipoamino acids and other secondary metabolites containing amino acid components.[9][10] |

| Marine Cyanobacteria | Various species | Known to produce a diverse range of bioactive peptides and depsipeptides that may contain unusual amino acid building blocks.[7] |

Biological Activities and Potential Applications

The biological activities of 2-aminononanoic acid isomers are not yet extensively characterized. However, research on related long-chain amino acids and their derivatives suggests potential therapeutic applications.

Antimicrobial Activity: The synthetic incorporation of (S)-2-aminooctanoic acid into antimicrobial peptides has been shown to enhance their antibacterial activity.[1] This suggests that 2-aminononanoic acid could be a valuable building block for developing novel antimicrobial agents. Derivatives of nonanoic acid have also demonstrated antimicrobial and antifungal properties.[2]

Cytotoxic Activity: Various synthetic derivatives of amino acids, including those with long alkyl chains, have been investigated for their cytotoxic effects against cancer cell lines.[11][12][13] This indicates that 2-aminononanoic acid could serve as a scaffold for the development of new anticancer agents.

Enzyme Inhibition: Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting potential applications in managing metabolic disorders.[14] While the specific enzyme inhibitory activity of 2-aminononanoic acid is unknown, its structure warrants investigation in this area.

Experimental Protocols

The isolation and analysis of 2-aminononanoic acid isomers from natural sources or synthetic preparations require a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation of Lipoamino Acids from Natural Sources

The following is a generalized protocol for the extraction of lipoamino acids from a biological matrix, which can be adapted for the isolation of 2-aminononanoic acid.

Protocol Details:

-

Homogenization and Extraction: The biological material is homogenized in a solvent system suitable for extracting lipids and polar compounds, such as a mixture of methanol and chloroform.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. Lipoamino acids are expected to partition into the organic phase.

-

Chromatographic Separation: The organic extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase material, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation of aminononanoic acid isomers. Reversed-phase HPLC can separate positional isomers, while chiral HPLC is necessary for the separation of enantiomers.

Protocol for Reversed-Phase HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred.

Protocol for Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are commonly used for amino acid separations.

-

Mobile Phase: The mobile phase composition will depend on the specific chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions.

-

Derivatization (Optional): Derivatization with a chiral derivatizing agent can allow for the separation of diastereomers on a standard reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.

Protocol for GC-MS Analysis (as Trimethylsilyl Derivatives):

-

Derivatization: The dried amino acid sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the derivatized amino acid.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2-Aminononanoic Acid

| Technique | Predicted Key Signals/Fragments |

| ¹H NMR | - Multiplet around 3.5-4.0 ppm for the proton at the alpha-carbon. - Overlapping multiplets for the methylene protons of the alkyl chain. - Triplet for the terminal methyl group. |

| ¹³C NMR | - Signal around 50-60 ppm for the alpha-carbon. - Signal around 175-185 ppm for the carboxylic carbon. - A series of signals for the methylene carbons of the alkyl chain. - Signal for the terminal methyl carbon. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺). - A prominent fragment from the loss of the carboxyl group (M-45). - Characteristic fragmentation pattern of the alkyl chain. |

Note: The exact chemical shifts and fragmentation patterns will depend on the specific isomer, solvent, and analytical conditions.

Conclusion and Future Directions

2-Aminononanoic acid and its isomers represent an underexplored class of non-proteinogenic amino acids with potential for significant biological activity. While their natural occurrence is not yet well-documented, the biosynthetic capabilities of microorganisms and the chemical diversity of marine organisms suggest that they may be found in these sources. The development of robust analytical methods, as outlined in this guide, is crucial for their discovery and characterization. Future research should focus on screening diverse natural product libraries for the presence of 2-aminononanoic acid, elucidating its biosynthetic pathways, and comprehensively evaluating its pharmacological properties. Such efforts will undoubtedly contribute to the advancement of drug discovery and our understanding of the chemical diversity of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Lipoamino acids | Cyberlipid [cyberlipid.gerli.com]

- 11. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Medium-Chain Amino Acids

This technical guide provides a comprehensive overview of the core physicochemical properties of medium-chain amino acids, with a particular focus on the branched-chain amino acids (BCAAs): Leucine, Isoleucine, and Valine. These amino acids are crucial not only as fundamental building blocks of proteins but also as key signaling molecules in various metabolic pathways.[1] Understanding their properties is essential for research in drug development, protein engineering, and metabolic studies.

Structure and Classification

Amino acids are organic compounds characterized by the presence of both an amino (-NH2) and a carboxyl (-COOH) functional group attached to a central alpha-carbon (α-carbon).[2][3] The identity and properties of each amino acid are determined by its unique side chain (R-group).[4] Medium-chain amino acids, for the purpose of this guide, refer to those with nonpolar, aliphatic side chains, prominently featuring the branched-chain amino acids.

Table 1: General Classification and Structure of Key Medium-Chain Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Structure | Classification |

| Valine | Val | V | -CH(CH₃)₂ | Nonpolar, Aliphatic, BCAA |

| Leucine | Leu | L | -CH₂CH(CH₃)₂ | Nonpolar, Aliphatic, BCAA |

| Isoleucine | Ile | I | -CH(CH₃)CH₂CH₃ | Nonpolar, Aliphatic, BCAA |

| Alanine | Ala | A | -CH₃ | Nonpolar, Aliphatic |

| Methionine | Met | M | -CH₂CH₂SCH₃ | Nonpolar, Thioether |

Core Physicochemical Properties

The physicochemical properties of amino acids, such as solubility, acidity/basicity (pKa), and hydrophobicity, govern their behavior in biological systems and are critical for protein folding, stability, and function.[2]

Solubility

Amino acids are generally soluble in water and insoluble in non-polar organic solvents, a property conferred by their zwitterionic nature at physiological pH.[5][6][7] The solubility in water varies depending on the properties of the side chain; amino acids with larger nonpolar side chains, like leucine and isoleucine, tend to be less soluble in water than those with smaller or polar side chains.[5][8]

Table 2: Solubility of Medium-Chain Amino Acids in Water

| Amino Acid | Solubility in Water ( g/100 mL at 25°C) |

| Alanine | 15.8[9] |

| Valine | 5.6[9] |

| Leucine | 2.37[9] |

| Isoleucine | 3.36[9] |

| Methionine | 5.14[9] |

Acidity and Basicity: pKa and Isoelectric Point (pI)

Amino acids are amphoteric molecules, meaning they can act as both an acid and a base.[6] The pKa value represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. Each amino acid has at least two pKa values: pKa₁ for the α-carboxyl group and pKa₂ for the α-amino group.[10] The isoelectric point (pI) is the pH at which the amino acid has a net charge of zero.[10]

Table 3: pKa and pI Values of Medium-Chain Amino Acids (at 25°C)

| Amino Acid | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) | pI |

| Alanine | 2.34 | 9.69 | 6.00 |

| Valine | 2.32 | 9.62 | 5.96 |

| Leucine | 2.36 | 9.60 | 5.98 |

| Isoleucine | 2.36 | 9.60 | 6.02 |

| Methionine | 2.28 | 9.21 | 5.74 |

Hydrophobicity

Hydrophobicity, the tendency of nonpolar molecules to repel water, is a critical driving force in protein folding.[11][12] Hydrophobic side chains of amino acids like leucine, isoleucine, and valine tend to be buried in the protein's interior, away from the aqueous solvent.[2] This property is quantified using various hydrophobicity scales. The Kyte-Doolittle scale is widely used, where a more positive value indicates greater hydrophobicity.[13]

Table 4: Hydrophobicity Indices of Medium-Chain Amino Acids (Kyte-Doolittle Scale)

| Amino Acid | Hydrophobicity Index |

| Alanine | 1.8 |

| Valine | 4.2 |

| Leucine | 3.8 |

| Isoleucine | 4.5 |

| Methionine | 1.9 |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols.

Protocol for Determination of pKa by Titration

This method involves titrating an amino acid solution with a strong acid and a strong base and monitoring the pH change. The pKa values correspond to the midpoints of the buffering regions on the titration curve.[14]

Methodology:

-

Preparation: Prepare a 0.1 M solution of the amino acid (e.g., glycine) in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15]

-

Acid Titration: Pipette 20 mL of the amino acid solution into a beaker. Measure and record the initial pH.[15] Add 0.1 M HCl in small, precise increments (e.g., 0.3-0.5 mL), recording the pH after each addition until the pH drops to approximately 1.5.[15]

-

Base Titration: In a separate 20 mL sample of the amino acid solution, titrate with 0.1 M NaOH in similar increments, recording the pH after each addition until the pH rises to approximately 12.5.[15]

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl and NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa₁ (carboxyl group) is the pH at the midpoint of the first buffering region (acid titration). The pKa₂ (amino group) is the pH at the midpoint of the second buffering region (base titration).

References

- 1. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. IMGT Education [imgt.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. microbenotes.com [microbenotes.com]

- 8. reddit.com [reddit.com]

- 9. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]

- 14. scribd.com [scribd.com]

- 15. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Stereochemistry and Chirality of 2-Aminooctanoic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-aminooctanoic acid (2-AOA) and its derivatives. It covers the synthesis of racemic 2-AOA, the resolution of its enantiomers, and the applications of these chiral building blocks, with a particular focus on their use in drug development. This document is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction to the Stereochemistry of 2-Aminooctanoic Acid

2-Aminooctanoic acid is a non-proteinogenic α-amino acid that possesses a chiral center at the α-carbon. This results in the existence of two enantiomers: (S)-2-aminooctanoic acid and (R)-2-aminooctanoic acid, along with its racemic form, (DL)-2-aminooctanoic acid. The three-dimensional arrangement of the functional groups around this stereocenter dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities for each enantiomer.

The physical and chemical properties of the enantiomers are identical, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation is a key physical constant used to characterize the enantiomeric purity of a sample.

Table 1: Chemical Identifiers for 2-Aminooctanoic Acid Isomers

| Isomer | CAS Number |

| (S)-2-Aminooctanoic acid | 116783-26-7[1][2][3][4] |

| (R)-2-Aminooctanoic acid | 106819-03-8[5][6] |

| (DL)-2-Aminooctanoic acid | 644-90-6[7][8][9][10][11] |

Synthesis and Resolution of 2-Aminooctanoic Acid

The preparation of enantiomerically pure 2-aminooctanoic acid is crucial for its application in pharmaceuticals and other biologically active compounds. This typically involves the synthesis of the racemic mixture followed by a resolution step.

Synthesis of Racemic (DL)-2-Aminooctanoic Acid

A common and well-established method for the synthesis of racemic α-amino acids is the Strecker synthesis. This three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol: Strecker Synthesis of (DL)-2-Aminooctanoic Acid

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, to a solution of heptanal (1 equivalent) in a suitable solvent such as ethanol, add ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

Once the formation of the α-aminonitrile is complete, acidify the reaction mixture with a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, the racemic 2-aminooctanoic acid can be isolated by adjusting the pH to its isoelectric point, leading to its precipitation. The crude product can then be purified by recrystallization.

-

An alternative route involves the amination of 2-bromooctanoic acid.

Experimental Protocol: Amination of 2-Bromooctanoic Acid

-

Synthesis of 2-Bromooctanoic Acid:

-

Treat octanoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or by using bromine and a catalytic amount of phosphorus tribromide (Hell-Volhard-Zelinsky reaction).

-

-

Amination:

-

React the resulting 2-bromooctanoic acid with an excess of ammonia in a sealed vessel at elevated temperature and pressure.

-

The resulting racemic 2-aminooctanoic acid can be isolated and purified by standard techniques.

-

Resolution of (DL)-2-Aminooctanoic Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with enzymatic resolution being a highly efficient and stereoselective approach.

Enzymatic Resolution of N-Acetyl-(DL)-2-Aminooctanoic Acid

This method involves the enantioselective hydrolysis of the N-acetyl derivative of the racemic amino acid by an acylase enzyme.

Experimental Protocol: Enzymatic Resolution

-

Synthesis of N-Acetyl-(DL)-2-Aminooctanoic Acid:

-

React (DL)-2-aminooctanoic acid with acetic anhydride in an aqueous solution containing a base such as sodium bicarbonate or in glacial acetic acid.

-

The N-acetylated product can be isolated by acidification and purified by recrystallization.

-

-

Enzymatic Hydrolysis:

-

Prepare a solution of N-acetyl-(DL)-2-aminooctanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

-

Add an acylase enzyme, such as Acylase I from Aspergillus sp..

-

Incubate the mixture at an optimal temperature for the enzyme (typically 37°C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-2-aminooctanoic acid unreacted.

-

-

Separation of Enantiomers:

-

After the reaction is complete (approximately 50% hydrolysis), acidify the mixture to precipitate the unreacted N-acetyl-(R)-2-aminooctanoic acid.

-

The (S)-2-aminooctanoic acid remains in the aqueous solution and can be isolated by ion-exchange chromatography or by evaporation of the solvent and subsequent purification.

-

The isolated N-acetyl-(R)-2-aminooctanoic acid can be hydrolyzed by heating with an acid to obtain (R)-2-aminooctanoic acid.

-

Diagram 1: Chemical Synthesis and Enzymatic Resolution of 2-Aminooctanoic Acid

Caption: Workflow for the chemical synthesis of racemic 2-AOA and its enzymatic resolution.

Enantioselective Biosynthesis of (S)-2-Aminooctanoic Acid

An alternative to chemical synthesis and resolution is the direct biocatalytic production of a single enantiomer. A transaminase from Chromobacterium violaceum has been successfully employed for the synthesis of (S)-2-aminooctanoic acid with high enantiomeric excess.[12]

Experimental Protocol: Biosynthesis of (S)-2-Aminooctanoic Acid

-

Enzyme Preparation:

-

The transaminase from Chromobacterium violaceum is overexpressed in a suitable host, such as E. coli, and purified.

-

-

Biotransformation:

-

The reaction mixture contains 2-oxooctanoic acid as the amino acceptor, an amino donor (e.g., (S)-α-methylbenzylamine or L-alanine), and the purified transaminase enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.

-

The conversion efficiency can be optimized by varying the ratio of the amino donor to the amino acceptor.

-

-

Product Isolation and Analysis:

-

The produced (S)-2-aminooctanoic acid can be purified from the reaction mixture using techniques like solid-phase extraction.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) after derivatization (e.g., with o-phthaldialdehyde/N-acetyl-L-cysteine).

-

Table 2: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

| Parameter | Value | Reference |

| Enzyme Source | Transaminase from Chromobacterium violaceum | [12] |

| Amino Acceptor | 2-Oxooctanoic acid | [12] |

| Conversion Efficiency | 52-80% | [12] |

| Enantiomeric Excess (ee) | >98% | [12] |

Derivatives of 2-Aminooctanoic Acid and Their Applications

The chiral nature of 2-aminooctanoic acid makes it a valuable building block for the synthesis of various derivatives with potential applications in drug development. One notable application is the modification of antimicrobial peptides (AMPs) to enhance their activity.

Peptide Modification and Antimicrobial Activity

The conjugation of (S)-2-aminooctanoic acid to an antimicrobial peptide derived from lactoferricin B has been shown to significantly improve its antibacterial activity.[12] The lipophilic side chain of 2-AOA enhances the peptide's ability to interact with and disrupt bacterial membranes.

Table 3: Antimicrobial Activity of a Lactoferricin B Peptide Derivative Modified with (S)-2-Aminooctanoic Acid

| Bacterial Strain | MIC (µg/mL) of C-terminally Modified Peptide | Reference |

| Escherichia coli | 25 | [13] |

| Bacillus subtilis | 50 | [13] |

| Salmonella typhimurium | 100 | [13] |

| Pseudomonas aeruginosa | 200 | [13] |

| Staphylococcus aureus | 400 | [13] |

Diagram 2: Biosynthesis and Application of (S)-2-AOA in Antimicrobial Peptide Modification

Caption: Workflow from biosynthesis of (S)-2-AOA to its use in enhancing antimicrobial peptide activity.

Chiral Analysis of 2-Aminooctanoic Acid

The determination of the enantiomeric purity of 2-aminooctanoic acid is essential for quality control and for understanding its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

-

Derivatization (Indirect Method):

-

React the amino acid sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

-

These diastereomers can then be separated on a standard reversed-phase HPLC column (e.g., C18).

-

-

Direct Separation using a Chiral Stationary Phase (CSP):

-

This method allows for the separation of the enantiomers without prior derivatization.

-

A variety of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or Pirkle-type phases.

-

The choice of the mobile phase (typically a mixture of an organic solvent like isopropanol or acetonitrile and a buffer) is critical for achieving good separation.

-

-

Detection:

-

Detection is usually performed using a UV detector. If the amino acid is derivatized with a fluorescent tag, a fluorescence detector can be used for enhanced sensitivity.

-

Conclusion

The stereochemistry of 2-aminooctanoic acid plays a critical role in its biological function and its application as a chiral building block. This guide has provided an in-depth overview of the synthesis, resolution, and analysis of the enantiomers of 2-AOA. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in academia and industry. The successful application of (S)-2-aminooctanoic acid in enhancing the potency of antimicrobial peptides highlights the importance of stereochemically pure compounds in drug development and underscores the potential for further exploration of 2-AOA derivatives in various therapeutic areas.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. (S)-2-Aminooctanoic acid | C8H17NO2 | CID 1549365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. R-2-Aminoctanoic acid | 106819-03-8 [chemicalbook.com]

- 6. (R)-2-Aminooctanoic acid | C8H17NO2 | CID 1615251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]

- 9. DL -2-Aminocaprylic acid 99 644-90-6 [sigmaaldrich.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 12. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Metabolic Role of (S)-2-Aminononanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminononanoic acid is a non-proteinogenic α-amino acid whose specific role in metabolic pathways is not yet well-established in scientific literature. This technical guide synthesizes the current understanding of this molecule, drawing parallels from related long-chain amino acids and detailing relevant enzymatic processes. While direct metabolic pathways for this compound remain to be elucidated, this document provides a comprehensive overview of its likely metabolic fate based on established biochemical principles of amino acid catabolism. Furthermore, it presents detailed information on the biosynthesis of a closely related compound, (S)-2-aminooctanoic acid, offering valuable insights into potential synthetic and metabolic routes. This guide aims to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound and other non-proteinogenic amino acids.

Introduction

Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids not found in the genetic code and, therefore, not incorporated into proteins during ribosomal synthesis. Despite this, they play crucial roles in a variety of biological processes, including as metabolic intermediates, signaling molecules, and components of secondary metabolites. This compound, a nine-carbon α-amino acid, belongs to this class of molecules. While its chemical properties are defined, its specific functions within metabolic networks are largely unexplored. This guide will delve into the probable metabolic pathways of this compound by examining the established metabolism of similar long-chain and branched-chain amino acids.

Putative Metabolic Pathways for this compound

Direct experimental evidence for the metabolic pathways of this compound is currently lacking. However, based on the known metabolism of other α-amino acids, a general catabolic pathway can be proposed. This typically involves two primary steps: transamination and oxidative decarboxylation.

Transamination

The initial step in the catabolism of most amino acids is the removal of the α-amino group by a transaminase enzyme, which utilizes pyridoxal phosphate (PLP) as a cofactor. In this reaction, the amino group of this compound would be transferred to an α-keto acid, commonly α-ketoglutarate, to form L-glutamate. This would convert this compound into its corresponding α-keto acid, 2-oxononanoic acid.

Oxidative Decarboxylation

Following transamination, the resulting 2-oxononanoic acid would likely undergo oxidative decarboxylation. This reaction is catalyzed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts the α-keto acid into an acyl-CoA derivative with the release of carbon dioxide. In this case, 2-oxononanoic acid would be converted to octanoyl-CoA. Octanoyl-CoA can then enter the β-oxidation pathway for fatty acid degradation to generate acetyl-CoA, which subsequently enters the citric acid cycle for energy production.

Biosynthesis of a Related Compound: (S)-2-Aminooctanoic Acid

While the biosynthesis of this compound has not been described, a method for the biocatalytic production of the similar compound, (S)-2-aminooctanoic acid (2-AOA), has been reported.[1][2] This process utilizes a transaminase from Chromobacterium violaceum to convert 2-oxooctanoic acid into (S)-2-aminooctanoic acid with an enantiomeric excess of over 98%.[1][2] This suggests a potential biosynthetic route for this compound from 2-oxononanoic acid.

Quantitative Data for (S)-2-Aminooctanoic Acid Biosynthesis

The conversion efficiency of 2-oxooctanoic acid to (S)-2-aminooctanoic acid is dependent on the ratio of the amino group donor to the acceptor.[1][2]

| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Reference |

| 1:1 | 52 | [1][2] |

| 5:1 | 80 | [1][2] |

Experimental Protocols

Biocatalytic Production of (S)-2-Aminooctanoic Acid

This protocol is adapted from the methodology described for the biosynthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum.[1][2]

Materials:

-

2-oxooctanoic acid (substrate)

-

Amino donor (e.g., L-alanine)

-

Recombinant transaminase from Chromobacterium violaceum

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 8.0)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), 2-oxooctanoic acid (10 mM), the amino donor (10-50 mM), and PLP (1 mM).

-

Add the purified recombinant transaminase to the reaction mixture.

-

Incubate the reaction at 30°C with shaking for 24 hours.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, (S)-2-aminooctanoic acid.

-

Upon completion, the product can be purified from the reaction mixture using standard chromatographic techniques.

Role of a Nonanoic Acid Derivative in Biotin Synthesis

An important example of a metabolic pathway involving a nonanoic acid derivative is the biosynthesis of biotin. The first committed step is catalyzed by 8-amino-7-oxononanoate synthase (AONS), a PLP-dependent enzyme.[3][4] AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate.[4] This reaction is a key step in the vitamin B7 metabolic pathway.

Conclusion and Future Directions

The metabolic role of this compound remains an open area of research. Based on established principles of amino acid catabolism, it is likely degraded via transamination and oxidative decarboxylation. The successful biocatalytic synthesis of the closely related (S)-2-aminooctanoic acid provides a potential avenue for producing this compound for further study. Future research should focus on identifying the specific enzymes and metabolic pathways involved in the anabolism and catabolism of this compound in various organisms. Elucidating these pathways will be crucial for understanding its physiological significance and exploring its potential applications in drug development and biotechnology.

References

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-amino-7-oxononanoate synthase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Profile of (S)-2-Aminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-Aminononanoic acid. These predictions are based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet (t) | 1H | α-CH |

| ~1.8-1.9 | Multiplet (m) | 2H | β-CH₂ |

| ~1.2-1.4 | Multiplet (m) | 10H | -(CH₂)₅- |

| ~0.9 | Triplet (t) | 3H | -CH₃ |

Solvent: D₂O. The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent, pH, and concentration and are often not observed or appear as broad signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~55-60 | α-C (CH-NH₂) |

| ~30-35 | β-C |

| ~22-32 | Methylene Chain Carbons |

| ~14 | -CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Strong | C-H stretch (Aliphatic) |

| 1690-1740 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1650 | Medium | N-H bend (Amine) |

| 1300-1450 | Medium | C-H bend |

| 1150-1300 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 174.1494 | [M+H]⁺ |

| 196.1313 | [M+Na]⁺ |

| 172.1338 | [M-H]⁻ |

M = Molecular Weight of this compound (173.25 g/mol )

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

The pH of the solution can significantly affect the chemical shifts of the amino and carboxyl groups. For standardized results, adjust the pH to a neutral value (around 7.0) using dilute DCl or NaOD.[1]

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Relaxation Delay: 1-2 seconds.

-

Solvent Suppression: If using D₂O, a presaturation sequence should be employed to suppress the residual H₂O signal.

¹³C NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker instruments).[1]

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-200 ppm.[1]

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.

-

To promote ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solution.

ESI-MS Acquisition:

-

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[2]

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.[2]

-

Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

-

Capillary Voltage: Optimized for the specific instrument and analyte.

-

Nebulizing Gas Flow: Optimized for stable spray.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Methodological & Application

Asymmetric Synthesis of (S)-2-Aminononanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-Aminononanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and materials science research. The protocols outlined below focus on three effective methodologies: enzymatic transamination, diastereoselective Strecker synthesis using a chiral auxiliary, and asymmetric alkylation of a chiral nickel(II) complex.

Introduction

This compound is a chiral α-amino acid with a seven-carbon side chain. Its unique lipophilic character makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules with potential applications in drug discovery. The stereoselective synthesis of this compound is crucial for elucidating its biological activity and for its incorporation into chiral structures. This application note details three distinct and reliable methods for preparing the (S)-enantiomer with high optical purity.

Data Presentation

The following table summarizes the expected quantitative data for the different synthetic approaches to this compound, based on literature reports for analogous long-chain amino acids.

| Method | Key Reagents/Catalyst | Starting Material | Expected Yield (%) | Expected Enantiomeric Excess (ee %) | Reference Compound for Data |

| Enzymatic Transamination | Transaminase from Chromobacterium violaceum | 2-Oxononanoic acid | 52 - 80 | >98 | (S)-2-Aminooctanoic acid[1] |

| Diastereoselective Strecker Synthesis | (R)-Phenylglycine amide (chiral auxiliary) | Nonanal | 70 - 85 (overall) | >98 | (S)-tert-Leucine[2] |

| Asymmetric Alkylation | Chiral Ni(II) Schiff Base Complex | Glycine (within complex), 1-Bromoheptane | 60 - 75 (overall) | >95 | Various (S)-α-Amino Acids[3] |

Method 1: Enzymatic Transamination

This method utilizes an (S)-selective ω-transaminase from Chromobacterium violaceum to catalyze the asymmetric amination of a prochiral keto acid. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Signaling Pathway and Experimental Workflow

Caption: Enzymatic synthesis of this compound.

Experimental Protocol

Materials:

-

2-Oxononanoic acid

-

L-Alanine (or other suitable amine donor)

-

Recombinant ω-transaminase from Chromobacterium violaceum (lyophilized powder or cell-free extract)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Hydrochloric acid (1 M)

-

Ion-exchange resin (e.g., Dowex 50WX8)

-

Ammonium hydroxide solution (5%)

-

Ethanol

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5).

-

Add 2-oxononanoic acid (e.g., 50 mM final concentration) and L-alanine as the amine donor (e.g., 100-250 mM final concentration).

-

Add pyridoxal-5'-phosphate to a final concentration of 1 mM.

-

Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).

-

Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Reaction Quenching: Terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl.

-

Purification:

-

Centrifuge the quenched reaction mixture to remove precipitated protein.

-

Apply the supernatant to a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8).

-

Wash the column with deionized water to remove unreacted keto acid and other anionic components.

-

Elute the bound this compound with a 5% ammonium hydroxide solution.

-

Collect the fractions containing the amino acid (monitor by TLC or HPLC) and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

-

Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis after derivatization (e.g., with Marfey's reagent).

Method 2: Diastereoselective Strecker Synthesis

This classic method involves a three-component reaction between an aldehyde, a cyanide source, and a chiral amine auxiliary, followed by hydrolysis. The use of (R)-phenylglycine amide as the chiral auxiliary directs the stereochemical outcome of the reaction.

Logical Relationship and Experimental Workflow

Caption: Asymmetric Strecker synthesis workflow.

Experimental Protocol

Materials:

-

Nonanal

-

(R)-Phenylglycine amide

-

Sodium cyanide (NaCN)

-

Methanol

-

Acetic acid

-

Hydrochloric acid (6 M)

-

Diethyl ether

-

Sodium bicarbonate

Procedure:

-

α-Aminonitrile Synthesis:

-

In a round-bottom flask, dissolve (R)-phenylglycine amide (1.0 eq.) in methanol.

-

Add nonanal (1.0 eq.) and stir the mixture for 30 minutes at room temperature.

-

In a separate flask, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water and add it to the reaction mixture.

-

Add acetic acid (1.1 eq.) dropwise while cooling the reaction in an ice bath.

-

Stir the reaction mixture at room temperature for 24 hours. A precipitate of the desired diastereomeric α-aminonitrile should form.

-

-

Isolation of the Diastereomer:

-